3-Phenethyl-3H-benzooxazol-2-one, a compound with the molecular formula , belongs to the class of benzoxazolones. This compound features a benzoxazole ring fused with a phenethyl group, which contributes to its biological activity and potential applications in various scientific fields. Benzoxazolones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic effects .
The compound can be synthesized from various precursors, primarily through methods that involve the cyclization of substituted anilines with carbonyl compounds or other suitable reagents. The availability of starting materials and the specific synthetic route can influence the yield and purity of the final product .
The synthesis of 3-Phenethyl-3H-benzooxazol-2-one typically involves a multi-step process:
The molecular structure of 3-Phenethyl-3H-benzooxazol-2-one consists of a benzene ring fused with an oxazole ring (a five-membered ring containing nitrogen and oxygen). The phenethyl group is attached at the 3-position of the oxazole ring.
This structure contributes to its chemical reactivity and biological properties .
3-Phenethyl-3H-benzooxazol-2-one can undergo several types of chemical reactions:
The mechanism of action for 3-Phenethyl-3H-benzooxazol-2-one largely depends on its interactions at the molecular level within biological systems. It has been observed that derivatives of benzoxazolones can inhibit quorum sensing in bacteria by interfering with signaling pathways that regulate virulence factors.
This mechanism highlights its potential as a therapeutic agent against antibiotic-resistant infections .
3-Phenethyl-3H-benzooxazol-2-one has several scientific uses:
Benzoxazolone (1,3-benzoxazol-2(3H)-one) represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a fusion of benzene and oxazolone rings. This planar bicyclic structure exhibits remarkable versatility in drug design, serving as a core template for developing biologically active molecules targeting diverse therapeutic areas. The scaffold's significance stems from its balanced electronic distribution, capacity for hydrogen bonding, and ability to mimic peptide bonds or phenolic structures, enabling targeted interactions with biological macromolecules [3] [7]. The 3-position nitrogen atom allows strategic derivatization, including alkylation or arylation, to fine-tune pharmacokinetic and pharmacodynamic properties. Among these derivatives, 3-phenethyl-3H-benzooxazol-2-one exemplifies a structurally optimized compound where the phenethyl substituent confers distinct steric and electronic features potentially enhancing biological interactions, particularly within the central nervous system and metabolic enzyme targets [2] [4].
The benzoxazolone core exhibits a planar conformation due to the aromatic fusion between the benzene ring and the oxazole moiety. This planarity facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites, while the electron-rich nature of the fused system enables cation-π interactions [3] [7]. Crucially, the carbonyl oxygen and the nitrogen atom within the oxazolone ring function as strong hydrogen bond acceptors. The carbonyl oxygen possesses a partial negative charge (δ-) with high electron density, making it an exceptional hydrogen bond acceptor, while the nitrogen atom at the 3-position shows moderate basicity capable of participating in weaker hydrogen bonding or protonation under physiological conditions [5].
Electronic distribution analysis reveals significant polarization across the C2=O bond, with the amide-like linkage contributing to resonance stabilization. This resonance creates a partial double-bond character between the nitrogen and the adjacent carbon (C2), restricting rotation and maintaining planarity. The benzene ring substituents profoundly influence the electronic character: electron-donating groups at the 5- or 6-positions increase electron density across the entire system, enhancing π-stacking potential, whereas electron-withdrawing groups decrease overall electron density but may strengthen hydrogen-bonding acceptance at the carbonyl oxygen [3] [7]. These properties enable benzoxazolones to effectively mimic phenol/catechol structures or serve as conformationally restricted amide bond bioisosteres, significantly influencing their receptor binding profiles and metabolic stability compared to simpler aromatic systems [3].
Table 1: Key Structural and Electronic Parameters of the Benzoxazolone Core
Feature | Property | Biological Implication |
---|---|---|
Overall Geometry | Planar fused bicyclic system | Facilitates π-π stacking with aromatic protein residues; membrane penetration |
C2=O Group | Strong hydrogen bond acceptor (δ- = ~ -0.42) | Binds polar residues (Ser, Thr, Tyr, Asn, Gln, His); water solubility modulation |
N3 Atom | Moderate hydrogen bond acceptor; site for substitution | Enables salt formation; directs pharmacophore orientation via substituents |
Aromatic System | Electron-rich; polarizable π-system | Engages in cation-π, π-π, and hydrophobic interactions |
Bioisosteric Potential | Mimics phenols, catechols, or constrained amide bonds | Enhances target affinity; improves metabolic stability over simpler analogs |
The medicinal application of benzoxazolones began with the serendipitous discovery of chlorzoxazone (5-chloro-3H-benzooxazol-2-one) in the 1950s as a centrally acting muscle relaxant. Marketed as Paraflex®, chlorzoxazone represented the first clinically successful benzoxazolone derivative, functioning primarily through potentiation of GABAergic inhibition in the spinal cord [7]. This breakthrough validated the benzoxazolone scaffold as a viable CNS-active pharmacophore and spurred further exploration. Subsequent research in the late 20th century revealed benzoxazolone's capacity for diverse biological activities beyond muscle relaxation, including significant anti-inflammatory effects. This was exemplified by compounds like benoxaprofen (since withdrawn), which functioned as dual COX/5-LOX inhibitors, establishing benzoxazolones as modulators of arachidonic acid metabolism [7].
The 21st century witnessed a strategic shift towards multi-target benzoxazolone derivatives addressing complex multifactorial diseases. Alzheimer's disease became a prime focus, with research groups designing compounds simultaneously targeting cholinesterases, β-amyloid aggregation, oxidative stress, and neuroinflammation. Seminal work by researchers in Turkey demonstrated that 3-methyl-benzoxazolone derivatives tethered to tertiary amines through amide or ketone linkers exhibited potent dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. Notably, ketone derivatives with benzothiazolone cores (e.g., compound 14b, IC₅₀ = 0.34 μM for AChE) and pentanamide derivatives (e.g., 11c, IC₅₀ = 2.98 μM for BChE) emerged as highly selective inhibitors, underscoring the critical role of linker length and terminal amine groups in optimizing cholinesterase selectivity [2]. Concurrently, investigations into soluble epoxide hydrolase (sEH) inhibitors revealed 4-substituted benzoxazolones as promising anti-inflammatory agents. Derivatives bearing lipophilic amino acids like phenyl (3d, IC₅₀ = 2.67 μM), pyrrolidine (3g, IC₅₀ = 1.72 μM), or sulfhydryl groups (3e, IC₅₀ = 3.02 μM) demonstrated potent sEH inhibition and superior in vivo anti-inflammatory activity in xylene-induced ear edema models compared to chlorzoxazone [5]. This era also saw benzoxazolones explored as acid ceramidase inhibitors for cancer therapy, leveraging the scaffold's ability to engage enzyme catalytic sites through hydrogen bonding and hydrophobic interactions [4].
Table 2: Evolution of Key Benzoxazolone Derivatives in Medicinal Chemistry
Era | Representative Compound | Primary Target/Activity | Advancement |
---|---|---|---|
1950s | Chlorzoxazone | GABAergic modulation; Muscle relaxation | First clinically approved benzoxazolone; validated CNS activity |
1970s-1980s | Benoxaprofen | Dual COX/5-LOX inhibition; Anti-inflammatory | Demonstrated anti-inflammatory potential; highlighted scaffold versatility |
2000s-Present | Multi-target derivatives (e.g., 14b, 11c) | Cholinesterase inhibition; Anti-Alzheimer's | Designed for multifactorial diseases; linker optimization for selectivity |
2010s-Present | sEH inhibitors (e.g., 3g) | Soluble Epoxide Hydrolase; Anti-inflammatory | Introduction of 4-substituents; enhanced potency and in vivo efficacy |
2010s-Present | Acid ceramidase inhibitors | Ceramide metabolism; Anticancer | Exploration in cancer therapeutics; patent filings for novel derivatives [4] |
The 3-phenethyl substituent (C₆H₅-CH₂-CH₂-) attached to the benzoxazolone nitrogen represents a strategically optimized moiety designed to enhance target engagement and pharmacokinetic properties. Structurally, the phenethyl group provides a rigid yet extended aromatic appendage that projects orthogonally from the planar benzoxazolone core. This configuration maximizes hydrophobic interactions within enzyme pockets or receptor subsites lined with aromatic residues (Phe, Tyr, Trp), while the ethylene (-CH₂-CH₂-) linker maintains conformational flexibility, allowing adaptive binding [2] [4]. Compared to shorter methyl or ethyl groups, the phenethyl spacer provides optimal distance for terminal phenyl ring engagement within deep hydrophobic pockets, as evidenced in cholinesterase inhibitors where similar linkers dramatically improved potency. For instance, elongation from methyl to propyl or phenethyl in benzoxazolone-based AChE inhibitors resulted in significant IC₅₀ reductions due to enhanced penetration into the enzyme's peripheral anionic site (PAS) [2].
Electronically, the unsubstituted phenyl ring acts as a moderate electron-donating group via resonance effects, subtly increasing electron density at N3 and across the benzoxazolone system. This electronic modulation potentially enhances π-stacking capabilities and influences the hydrogen-bonding propensity of the carbonyl oxygen. Crucially, the phenethyl group markedly increases lipophilicity (predicted logP increase of ~1.5-2.0 versus 3-H or 3-methyl analogs), promoting blood-brain barrier (BBB) penetration for CNS targets—a critical attribute for neurodegenerative disease applications like Alzheimer's [2] [7]. The balance between hydrophobicity and retained polarity from the carbonyl group helps maintain solubility, reducing aggregation risks associated with purely nonpolar substituents.
Structure-activity relationship (SAR) studies across benzoxazolone classes indicate that phenethyl substitution often confers superior target affinity and selectivity versus smaller alkyl or bulkier aryl groups. In acid ceramidase inhibition, phenethyl analogs demonstrated enhanced enzyme affinity over methyl or phenyl counterparts, likely due to optimal filling of a medium-sized hydrophobic cavity near the active site [4]. Similarly, molecular docking analyses of sEH inhibitors suggest phenethyl-bearing derivatives effectively occupy an accessory hydrophobic channel adjacent to the catalytic site, explaining their potency improvements over shorter-chain alkyl derivatives [5]. The phenethyl group also confers metabolic stability by shielding the N3 atom from oxidative metabolism and reducing direct conjugation reactions, potentially extending plasma half-life compared to unsubstituted or primary alkyl analogs. Furthermore, its steric bulk may protect the benzoxazolone carbonyl from esterase-mediated hydrolysis, a vulnerability observed in simpler ester-containing analogs [4].
Table 3: Therapeutic Applications of 3-Substituted Benzoxazolone Derivatives
Therapeutic Area | Target | Role of 3-Substituent | Phenethyl-Specific Advantage |
---|---|---|---|
Neurodegenerative Disease | Cholinesterases (AChE/BChE) | Reaches peripheral anionic site (PAS); modulates selectivity | Optimal length for PAS engagement; balances hydrophobicity for CNS penetration [2] |
Inflammation & Pain | Soluble Epoxide Hydrolase (sEH) | Occupies hydrophobic accessory pocket; stabilizes inhibitor-enzyme complex | Fills accessory pocket effectively; enhances in vivo anti-inflammatory activity [5] |
Oncology | Acid Ceramidase | Binds hydrophobic cleft near catalytic site; influences ceramide/sphingolipid ratio | Superior cavity filling versus smaller alkyl groups; enhances anticancer potency [4] |
Antimicrobials | DNA Gyrase/Topoisomerase IV | Enhances membrane penetration; interacts with hydrophobic enzyme domains | Improved Gram-positive penetration; potentially overcomes efflux mechanisms |
Metabolic Disorders | PPARγ; DPP-4 | Modulates nuclear receptor binding; optimizes steric complementarity to exosites | Potential for enhanced selectivity profile over thiazolidinedione cores |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1